1-(2-Ethoxyethyl)-2-phenylbenzimidazole

Description

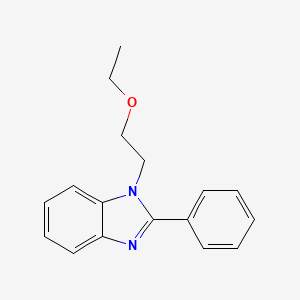

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethyl)-2-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-2-20-13-12-19-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGCYXFUCSSBFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323756 | |

| Record name | 1-(2-ethoxyethyl)-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661096 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

497241-32-4 | |

| Record name | 1-(2-ethoxyethyl)-2-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Classical and Contemporary Synthesis Pathways for Benzimidazole (B57391) Core Structures

The foundational step in synthesizing 1-(2-Ethoxyethyl)-2-phenylbenzimidazole is the creation of the 2-phenylbenzimidazole (B57529) scaffold. This is most commonly achieved through the condensation of an aromatic diamine with an aldehyde.

Condensation Reactions of o-Phenylenediamines and Aldehyde Derivatives

The primary and most direct route to the 2-phenylbenzimidazole core is the condensation reaction between o-phenylenediamine (B120857) and benzaldehyde. mdpi.combeilstein-journals.org This reaction is a cornerstone of benzimidazole synthesis. The process involves the initial formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by an oxidation step to yield the aromatic benzimidazole ring system. researchgate.net

The reaction can be carried out under various conditions, often requiring an oxidizing agent to facilitate the final aromatization step. organic-chemistry.org One documented method employs sodium metabisulfite (B1197395) in a mixture of ethanol (B145695) and water, which serves as an efficient oxidizing agent under mild conditions, allowing for high yields and simple product isolation. ias.ac.in Traditionally, these condensations could require harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid. google.com However, contemporary methods have shifted towards milder and more efficient catalytic approaches.

Role of Catalysis in Benzimidazole Synthesis

Catalysis is pivotal in modern organic synthesis, offering pathways to higher yields, greater selectivity, and milder reaction conditions, thereby reducing energy consumption and unwanted byproducts. mdpi.com The synthesis of the benzimidazole core from o-phenylenediamine and aldehydes is a field rich with catalytic innovations. mdpi.combeilstein-journals.orgorganic-chemistry.orgrsc.orgsphinxsai.com

Homogeneous catalysts, which are soluble in the reaction medium, offer high reactivity and selectivity. For benzimidazole synthesis, various homogeneous catalysts have been explored. For instance, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been used to selectively catalyze the formation of benzimidazole derivatives. beilstein-journals.org In some cases, the choice of catalyst and reaction conditions can even direct the reaction to yield either 1-substituted or 1,2-disubstituted benzimidazoles. beilstein-journals.org Another approach involves the use of a polyamine organocatalyst, which facilitates the reaction between o-phenylenediamine and aromatic aldehydes at room temperature in the presence of atmospheric oxygen, avoiding the need for metal catalysts or other co-oxidants. researchgate.net

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product and the potential for recycling, which aligns with the principles of sustainable chemistry. nih.govresearchgate.net A wide array of heterogeneous systems has been successfully applied to benzimidazole synthesis. Supported gold nanoparticles (AuNPs), particularly on a titanium dioxide (Au/TiO₂) support, have proven to be highly efficient for the selective synthesis of 2-substituted benzimidazoles under ambient conditions. mdpi.com Other notable examples include engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) rsc.org, various nanocomposites like Al₂O₃/CuI/PANI nih.gov, and nano-Fe₂O₃. nih.gov These catalysts often provide high yields in shorter reaction times under mild conditions. nih.govajgreenchem.com

Table 1: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield | Source(s) |

|---|---|---|---|---|---|

| Au/TiO₂ | o-Phenylenediamine, Aldehydes | CHCl₃:MeOH | Ambient | 51-99% | mdpi.com |

| MgO@DFNS | o-Phenylenediamine, Aldehydes | Ethanol | Ambient | Excellent | rsc.org |

| Al-MCM-41 | o-Phenylenediamine, Aldehydes | - | - | Good | nih.gov |

| Nano-ZnS | o-Phenylenediamine, Aldehydes | Ethanol | 70 °C | High | ajgreenchem.com |

| Fe₃O₄@SiO₂/collagen | o-Phenylenediamine, Aldehydes | - | Mild | Good | nih.gov |

| γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-Gly | o-Phenylenediamine, Benzaldehyde | Ethanol | Shaker, 3.5 h | - | tandfonline.com |

Alkylation and Substitution Reactions at the Benzimidazole Nitrogen (N-1)

Once the 2-phenylbenzimidazole core is formed, the final step to obtain this compound is the introduction of the 2-ethoxyethyl group at the N-1 position of the benzimidazole ring. mdpi.com This is typically achieved through a nucleophilic substitution reaction.

The nitrogen atom at the N-1 position of the 2-phenylbenzimidazole anion acts as a nucleophile, attacking an electrophilic alkylating agent. The standard reagent for this purpose is a 2-ethoxyethyl halide, most commonly 1-bromo-2-ethoxyethane . matrix-fine-chemicals.com The reaction is generally carried out in the presence of a base, which deprotonates the N-H of the benzimidazole, enhancing its nucleophilicity. The reaction mixture is then heated to drive the substitution to completion.

Introduction of the 2-Ethoxyethyl Moiety

The introduction of the 2-ethoxyethyl group at the N-1 position of the benzimidazole ring is a key synthetic step, typically achieved through N-alkylation. iosrphr.org This reaction involves the substitution of the acidic proton on the imidazole (B134444) nitrogen with the desired alkyl group.

Commonly, a pre-formed 2-phenylbenzimidazole is treated with a suitable alkylating agent, such as 2-ethoxyethyl halide (e.g., chloride or bromide) or 2-ethoxyethyl tosylate, in the presence of a base. google.comresearchgate.net The base, often a carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521) like potassium hydroxide (KOH), deprotonates the benzimidazole nitrogen, forming a benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 2-ethoxyethyl group and displacing the leaving group (e.g., halide or tosylate) to form the N-C bond. google.comresearchgate.net

The choice of solvent is crucial for the reaction's success. Polar aprotic solvents like dimethylformamide (DMF) are frequently employed as they can dissolve the reactants and facilitate the nucleophilic substitution. google.comresearchgate.net An alternative sustainable approach involves using a sodium dodecyl sulfate (B86663) (SDS)-aqueous basic medium, which can enhance reaction rates and yields, particularly for less reactive alkyl halides, by mitigating solubility issues. lookchem.com In some procedures, 2-ethoxyethyl 4-methylbenzenesulfonate (B104242) is used as the alkylating agent to introduce the moiety onto the benzimidazole core. google.com For instance, the reaction of a benzimidazole derivative with this tosylate in DMF with KOH has been documented. google.com Another example includes the synthesis of 2-chloromethyl-1-(2-ethoxyethyl)benzimidazole, which serves as a precursor for further derivatization. prepchem.com

Influence of Alkylation on Reaction Selectivity and Yield

The alkylation of unsymmetrically substituted benzimidazoles presents a challenge regarding regioselectivity, as the reaction can potentially occur at two different nitrogen atoms (N-1 and N-3). The distribution of the resulting regioisomers is influenced by several factors, including the nature of the substituent at the C-2 position, the type of alkylating agent, the base, the solvent, and the reaction temperature. jbarbiomed.com

Generally, the alkylation of 2-substituted benzimidazoles can lead to a mixture of N-1 and N-3 alkylated products. However, selective alkylation can often be achieved by carefully controlling the reaction conditions. jbarbiomed.com For instance, studies on benzimidazole alkylation have shown that the choice of base and solvent system, such as potassium carbonate in DMF or sodium hydride in THF, can direct the substitution to a specific nitrogen. researchgate.net The use of phase-transfer catalysts has also been explored to improve selectivity.

Reaction yields are significantly impacted by the chosen methodology. Conventional heating methods may require long reaction times and can sometimes result in lower yields. mdpi.com In contrast, modern techniques like microwave-assisted synthesis have been shown to dramatically improve yields and reduce reaction times for the synthesis of 1,2-disubstituted benzimidazoles. mdpi.comnih.gov For example, microwave irradiation can enhance the yield of N-alkylation reactions from around 60% to over 90% while cutting the reaction time from hours to minutes. mdpi.com The use of an aqueous SDS system has also been reported to provide high yields of N-alkylated products in shorter reaction times, even at ambient temperatures for reactive alkyl halides. lookchem.com

Functionalization and Derivatization at the Phenyl (C-2) Position

Functionalization at the C-2 phenyl ring of the benzimidazole scaffold is a critical strategy for modulating the compound's physicochemical and biological properties. By introducing various substituents onto this phenyl group, chemists can fine-tune the molecule for specific applications and conduct detailed structure-activity relationship (SAR) studies. rsc.org

Strategies for Introducing Phenyl Substituents

The most prevalent and direct method for introducing a substituted or unsubstituted phenyl group at the C-2 position is the condensation reaction between an o-phenylenediamine and a corresponding benzaldehyde. rsc.orgrsc.orgrsc.orgnih.gov This reaction, often referred to as the Phillips condensation, typically involves heating the two components, sometimes in the presence of an acid catalyst or an oxidizing agent. rsc.org

The general process involves the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the aldehyde. This intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second amino group onto the imine carbon, followed by an oxidation/dehydrogenation step to form the aromatic benzimidazole ring. Various reagents, such as sodium metabisulfite, can be used to facilitate the oxidative cyclization under mild conditions. rsc.org The reaction is versatile, allowing for the use of a wide range of substituted benzaldehydes to synthesize a library of C-2-aryl benzimidazoles. rsc.orgresearchgate.net Green chemistry approaches have been developed using catalysts like phosphoric acid or erbium(III) triflate under thermal or microwave conditions, which offer high yields and short reaction times. nih.govrsc.org

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is fundamental for establishing structure-activity relationships (SAR). rsc.orgnih.gov SAR studies aim to understand how different functional groups and structural modifications influence the compound's activity, providing insights for designing more potent and selective molecules. nih.gov

For benzimidazole derivatives, SAR studies often involve systematic modifications at several key positions:

N-1 Position: The nature of the alkyl or arylmethyl group at the N-1 position is varied. nih.gov For example, replacing the ethoxyethyl group with other alkyl chains or benzyl (B1604629) groups can significantly impact activity. rsc.org

C-2 Phenyl Ring: Introducing electron-donating or electron-withdrawing substituents at the ortho, meta, or para positions of the C-2 phenyl ring is a common strategy. rsc.orgresearchgate.net Studies have shown that substituents on this ring are crucial for activity in various contexts. rsc.org

Benzene (B151609) Ring of Benzimidazole: Substituents at the C-4, C-5, C-6, and C-7 positions of the benzimidazole core can also be altered. Research has demonstrated that substituents at the 5- and 6-positions, in particular, can maintain or enhance activity. nih.gov

By synthesizing and evaluating diverse series of these analogues, researchers can map out the structural requirements for a desired effect. For example, studies on 2-phenylbenzimidazoles as potential anticancer agents revealed that introducing specific substituents could improve their antiproliferative activities. rsc.org

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

| C-2 Phenyl Ring | 3,4,5-trimethoxy | Crucial for certain anticancer properties. | researchgate.net |

| C-2 Phenyl Ring | 4-chlorophenyl | Showed selectivity for VEGFR-2 kinase binding and good cytotoxic activity. | researchgate.net |

| Benzimidazole Ring (5- & 6-positions) | -OH, -OMe, -COMe, -CO₂Me | Increased potency as PDGFR inhibitors compared to the unsubstituted parent compound. | nih.gov |

| Benzimidazole Ring (2-, 4-, 7-positions) | Various substituents (exception: 4-OH) | Generally abolished activity as PDGFR inhibitors. | nih.gov |

| N-1 Position | Varied alkyl groups | Played an important role in determining antiviral properties. | nih.gov |

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times, harsh conditions, and low yields, advanced techniques have been increasingly adopted for the synthesis of benzimidazole derivatives. These methods offer greater efficiency, control, and sustainability.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient tool for synthesizing 1,2-disubstituted benzimidazoles. mdpi.comjocpr.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, leading to a significant acceleration of reaction rates. amazonaws.com

Compared to conventional heating, MAOS offers several distinct advantages:

Reduced Reaction Times: Reactions that typically take several hours or even days can often be completed in a matter of minutes. mdpi.comnih.gov

Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, resulting in significantly higher product yields. mdpi.comresearchgate.net

Greener Chemistry: The efficiency of MAOS often allows for solvent-free conditions or the use of more environmentally benign solvents like water or ethanol. mdpi.comnih.govomicsonline.org This reduces energy consumption and waste generation. nih.gov

For the synthesis of 1,2-disubstituted benzimidazoles, microwave irradiation has been successfully applied to the condensation reaction between o-phenylenediamines and aldehydes. mdpi.comresearchgate.net In some protocols, the use of a catalyst like erbium(III) triflate (Er(OTf)₃) under microwave irradiation and solvent-free conditions has been shown to produce the desired products in excellent yields (86-99%) and very short reaction times (5-10 minutes). mdpi.comnih.gov

| Reaction | Method | Catalyst | Time | Yield | Reference |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Conventional (60 °C) | None | 60 min | 61.4% | mdpi.compreprints.org |

| N-phenyl-o-phenylenediamine + Benzaldehyde | Microwave (60 °C) | Er(OTf)₃ (1 mol%) | 5 min | 99.9% | mdpi.compreprints.org |

| o-Phenylene diamine + Formic acid | Conventional | None | Several hours | <50% | jocpr.com |

| o-Phenylene diamine + Formic acid | Microwave | None | Minutes | >90% | jocpr.com |

One-Pot Reaction Procedures

One-pot syntheses for 1,2-disubstituted benzimidazoles, such as this compound, represent an advanced and efficient approach to constructing this heterocyclic scaffold. These methods typically involve the simultaneous or sequential reaction of three or more components in a single reaction vessel, thereby increasing efficiency and reducing the environmental impact. While a direct one-pot synthesis of this compound from elementary starting materials is not extensively documented, several methodologies for analogous 1,2-disubstituted benzimidazoles can be adapted for this purpose. These strategies often rely on the condensation of an o-phenylenediamine derivative with an aldehyde, followed by in-situ N-alkylation or the use of a pre-functionalized starting material.

One plausible approach involves a three-component reaction utilizing an o-phenylenediamine, an aldehyde, and an alkylating agent. Research has demonstrated the feasibility of such multi-component reactions (MCRs) in the presence of a suitable catalyst. For instance, iron-catalyzed MCRs have been developed for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, proceeding under mild conditions. nih.govrsc.org

Another sophisticated strategy is the "borrowing hydrogen" or "acceptorless dehydrogenative coupling" methodology. In this approach, a catalyst, often based on a transition metal like manganese or cobalt, facilitates the reaction between an aromatic diamine and a primary alcohol. acs.orgresearchgate.net The alcohol is temporarily oxidized to an aldehyde in situ, which then condenses with the diamine. The catalyst subsequently utilizes the "borrowed" hydrogen to reduce the resulting dihydrobenzimidazole intermediate to the final benzimidazole product, followed by N-alkylation with the same or a different alcohol. This method is highly atom-economical and green, as water is typically the only byproduct.

Furthermore, tandem reactions that combine the formation of the benzimidazole ring with subsequent N-alkylation in a single pot have been explored. An "all-water" tandem arylaminoarylation/arylaminoalkylation–reduction–cyclisation route has been reported for the one-pot synthesis of regiodefined 1,2-disubstituted benzimidazoles. rsc.org This method highlights the use of water to promote the key bond-forming steps under metal- and base-free conditions.

The selection of the catalyst and reaction conditions is crucial for the success of these one-pot procedures. Various catalytic systems, including those based on iron, copper, manganese, and zinc, have been investigated to promote the cyclization and subsequent substitution reactions. nih.govdoi.org The reaction conditions, such as solvent, temperature, and reaction time, are optimized to achieve high yields and selectivity for the desired 1,2-disubstituted benzimidazole.

The following tables summarize the findings from studies on one-pot syntheses of various 1,2-disubstituted benzimidazoles, which could be analogous to the synthesis of this compound.

Table 1: Catalyst and Solvent Effects on the Synthesis of 2-Substituted Benzimidazoles

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | FeTTPCl (0.1 mol%) | EtOH | Room Temp | 2 | >90 | nih.gov |

| 2 | ZnFe2O4 (10 mol%) | EtOH | 70 | 0.5 | 92 | doi.org |

| 3 | Au/TiO2 (1 mol% Au) | CHCl3:MeOH (3:1) | 25 | 2 | 96 | mdpi.com |

| 4 | NH4Cl | EtOH | 80-90 | 2 | 78-89 | rasayanjournal.co.in |

Table 2: Substrate Scope in One-Pot Syntheses of Benzimidazoles

| Entry | Aldehyde | Catalyst | Conditions | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | FeTTPCl | EtOH, RT, 2h | 2-Phenylbenzimidazole | 95 | nih.gov |

| 2 | 4-Methoxybenzaldehyde | FeTTPCl | EtOH, RT, 2h | 2-(4-Methoxyphenyl)benzimidazole | 94 | nih.gov |

| 3 | 4-Chlorobenzaldehyde | ZnFe2O4 | EtOH, Ultrasonic, 30 min | 2-(4-Chlorophenyl)benzimidazole | 90 | doi.org |

| 4 | Cinnamaldehyde | Au/TiO2 | CHCl3:MeOH, 25°C, 2h | 2-Styrylbenzimidazole | 96 | mdpi.com |

These tables illustrate the versatility of one-pot synthetic methods in preparing a diverse range of benzimidazole derivatives with high efficiency. The choice of catalyst and reaction conditions can be tailored to accommodate various functional groups on the starting aldehydes, paving the way for the synthesis of complex molecules like this compound.

Structure Activity Relationships Sar and Structural Optimization

Impact of N-1 Substitution on Biological Activity and Receptor Profile

Role of the Ethoxyethyl Chain Modifications

The 1-(2-ethoxyethyl) group is a key feature that imparts specific properties to the parent molecule. The ethoxyethyl side chain is known to enhance lipophilicity and membrane permeability characteristics. This alkyl ether substituent introduces a degree of conformational flexibility while helping to maintain favorable pharmacokinetic properties. The ether linkage also provides additional sites for hydrogen bond acceptance, which can potentially improve binding affinity and selectivity at the receptor level.

In related structures, the flexibility and nature of this chain are crucial for balancing properties like solubility and bioavailability. For instance, while the ethoxyethyl group can improve solubility without negatively impacting hydrophobic interactions necessary for binding, the introduction of bulkier substituents at this position can lead to a decrease in cellular permeability.

Evaluation of N-Alkyl Chains and Heterocyclic Substituents

Systematic evaluation of different N-alkyl chains at the N-1 position has revealed a direct correlation between chain length and biological activity. In a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, a linear increase in anticancer effects was observed as the alkyl chain length increased from one to five carbons. acs.org However, a further increase in chain length to seven carbons resulted in a slight decrease in activity, suggesting an optimal length for the alkyl substituent. acs.org This highlights the importance of lipophilicity and steric factors in receptor interaction. acs.orgrsc.org

The introduction of heterocyclic substituents at the N-1 position also significantly modulates activity. For example, replacing a simple alkyl chain with a 3,5-disubstituted isoxazole (B147169) moiety has been shown to produce compounds with excellent anti-inflammatory activity, particularly when the isoxazole ring bears electron-withdrawing groups like 4-fluorophenyl or 4-cyanophenyl. nih.gov This indicates that both the steric bulk and the electronic nature of the heterocyclic substituent are critical determinants of the pharmacological profile.

| Compound Series (C-2 Phenyl) | N-1 Substituent | Anticancer Activity (IC50, µM) | Observation |

|---|---|---|---|

| Unsubstituted Phenyl | Methyl (C1) | >100 | Activity increases with chain length up to C5, then slightly decreases. |

| Propyl (C3) | 40.21 | ||

| Pentyl (C5) | 21.93 | ||

| Heptyl (C7) | 33.10 | ||

| p-Methoxy Phenyl | Pentyl (C5) | 25.11 | The heptyl (C7) analog shows the highest efficacy in this series. |

| Heptyl (C7) | 19.83 |

Influence of C-2 Phenyl Ring Substitutions

The C-2 phenyl ring is a major point for structural modification, with substituents on this ring directly influencing receptor affinity and efficacy through steric and electronic effects. beilstein-journals.orgnih.gov

Steric and Electronic Contributions to Pharmacological Profile

The electronic nature of the substituents also plays a critical role. The introduction of electron-rich groups, such as methoxy (B1213986) (CH₃O) and hydroxyl (OH), on the phenyl ring can enhance activity. For instance, disubstitution with a 3,4-dimethoxy or a 4-hydroxy-3-methoxy pattern on the phenyl ring of bisbenzimidazoles led to compounds with reduced cytotoxicity and enhanced DNA-ligand stability, conferring significant radioprotective effects. nih.gov Conversely, studies on other heterocyclic systems have shown that electron-withdrawing groups can also enhance potency, depending on the specific biological target. beilstein-journals.orglongdom.org This interplay demonstrates that the electronic properties of the C-2 phenyl ring must be fine-tuned for optimal interaction with the specific amino acid residues within a given receptor's binding site. beilstein-journals.org

| Compound Type | C-2 Phenyl Substituent Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 1-Phenylbenzimidazole | 2' (ortho) | Any | Abolishes activity | nih.gov |

| 3' (meta) | Various | Tolerated, no significant improvement | nih.gov | |

| 4' (para) | Various | Tolerated, no significant improvement | nih.gov | |

| Bisbenzimidazole | 3', 4' | -OCH3, -OCH3 | Enhanced radioprotection, low toxicity | nih.gov |

| 3', 4' | -OCH3, -OH | Enhanced radioprotection, low toxicity | nih.gov |

Core Benzimidazole (B57391) Ring Modifications

Modifications to the benzimidazole ring itself, particularly at the 4, 5, 6, and 7-positions, are crucial for optimizing biological activity. nih.gov SAR studies consistently show that substitutions at the 5- and 6-positions are particularly effective for modulating potency. nih.govnih.gov

For PDGFR inhibitors, while substitutions at the 4- and 7-positions were found to abolish activity (with the exception of a 4-OH group), a wide range of substituents at the 5- and 6-positions were well-tolerated and often increased activity. nih.gov Potent analogues were created with 5-OH, 5-OMe, 5-COMe, and 5-CO2Me groups. nih.gov This suggests that this region of the molecule protrudes from the binding pocket, allowing for greater bulk tolerance. nih.gov

In other studies, the electronic properties of substituents on the benzimidazole core were critical. For anti-inflammatory activity, an electron-withdrawing nitro group at the 6-position was found to be more active than other compounds, while electron-donating groups led to lower potency. nih.gov Conversely, for antimalarial activity, a neutral hydrophobic group at position 6 enhanced efficacy. nih.gov The introduction of chlorine atoms at the C-7, C-8, and C-9 positions of a related pyrido[1,2-a]benzimidazole (B3050246) core also resulted in prominent in vivo efficacy. nih.gov These findings underscore that the optimal substitution pattern on the benzimidazole core is highly dependent on the specific therapeutic target.

Effects of Nitro Group Presence/Absence (e.g., Desnitazene Analogues)

The presence of a nitro group, particularly at the C-5 position of the benzimidazole ring, is a critical determinant of the opioid activity in many analogues. wikipedia.org Research consistently demonstrates that the removal of this 5-nitro group, leading to what are termed 'desnitazene' analogues, results in a significant decrease in potency for μ-opioid receptor (MOR) activation. drugsandalcohol.ieresearchgate.netnih.gov This suggests the nitro group plays a crucial role in the binding affinity and/or efficacy at the receptor.

Despite this general trend, some analogues lacking the nitro group on the benzimidazole moiety, such as isodesnitazene, metodesnitazene, and etodesnitazene, still exhibit notable pharmacological activity, indicating that other structural features can compensate for its absence to some extent. frontiersin.orgnih.gov

Below is a data table summarizing the impact of the nitro group on the activity of selected benzimidazole opioids.

| Compound | Nitro Group Presence | Relative Potency |

| Isotonitazene | Yes (C-5) | High |

| Isodesnitazene | No | Lower than Isotonitazene |

| Metonitazene | Yes (C-5) | High |

| Metodesnitazene | No | Lower than Metonitazene |

| Etonitazene | Yes (C-5) | Very High |

| Etodesnitazene | No | Lower than Etonitazene |

This table is illustrative and based on general findings in the literature. Actual potency can vary depending on the specific assay.

Substitutions at Other Benzimidazole Ring Positions (e.g., C-5, C-6)

Substitutions at other positions on the benzimidazole ring also significantly influence activity. While the 5-nitro group is often associated with high potency, substitutions at the C-5 and C-6 positions with other groups can modulate the pharmacological profile. nih.gov For instance, the introduction of a methyl group at the C-5 position has been noted in some analogues. researchgate.net

Furthermore, in different classes of benzimidazole derivatives targeting other receptors, substitutions at the C-5 and C-6 positions have been shown to be critical for activity. For example, in a series of P2X3 receptor antagonists, halide substitutions at these positions were systematically varied to optimize potency. nih.gov Similarly, for a series of TRPC5 inhibitors, adding substituents to the phenyl ring of the benzimidazole at positions 5 and 6 showed a noticeable trend in activity. nih.gov

The following table details the effects of various substitutions at the C-5 and C-6 positions on the activity of benzimidazole derivatives, drawn from studies on different biological targets.

| Compound Class | Position | Substituent | Effect on Activity |

| Opioids | C-5 | Nitro | Generally increases potency |

| P2X3 Antagonists | C-5, C-6 | Halides | Modulates potency |

| TRPC5 Inhibitors | C-5, C-6 | Various | Influences activity |

Ligand Design Principles from SAR Analysis

The systematic analysis of structure-activity relationships provides crucial insights for the rational design of new ligands with desired pharmacological properties.

Identification of Pharmacophoric Features

From the extensive SAR studies on benzimidazole opioids, key pharmacophoric features essential for μ-opioid receptor activity have been identified. These include:

A Benzimidazole Core: This heterocyclic system serves as the central scaffold. frontiersin.orgresearchgate.net

An N-ethylamine Side Chain at Position 1: The nature of the alkyl groups on the terminal amine can influence potency. For instance, N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions. drugsandalcohol.ieresearchgate.netnih.gov

A Phenylalkyl Chain at Position 2: The substituent on the benzyl (B1604629) ring significantly impacts potency. An ethoxy group at the para position of the benzyl ring is often associated with high analgesic activity. wikipedia.org

An Electron-Withdrawing Group at C-5: As discussed, a nitro group at this position is a strong contributor to high potency. wikipedia.org

Design of Novel Analogues with Modified Functional Selectivity

The understanding of SAR allows for the design of novel analogues with tailored properties, such as modified functional selectivity. Functional selectivity, or biased agonism, refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.

By making specific structural modifications, it is possible to design benzimidazole-based compounds that may act as biased agonists at the μ-opioid receptor. For example, altering the substituents on the benzimidazole ring or the N-ethylamine side chain could potentially shift the signaling bias, leading to compounds with a more favorable therapeutic profile. Studies on dual kappa and mu opioid receptor agonists have shown that substitutions on a fused ring system can significantly enhance binding affinity to both receptors, suggesting a path towards designing ligands with specific polypharmacology. nih.gov The modular nature of the synthesis of these compounds allows for independent variation of each part of the molecule, facilitating the exploration of a large number of analogues with potentially different functional selectivity. service.gov.uk

Preclinical Metabolism and Biotransformation Studies

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug development to predict a compound's metabolic clearance in the body. These assessments typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes.

Studies involving rat liver microsomes are frequently employed to evaluate the metabolic stability of xenobiotics. nih.gov For benzimidazole (B57391) derivatives, incubation with rat hepatic microsomes in the presence of an NADPH-generating system is a standard approach to assess Phase I metabolism. nih.gov The metabolic stability of a compound in such a system is often expressed as its half-life (t½) and intrinsic clearance (CLint). acs.org

While specific data for 1-(2-ethoxyethyl)-2-phenylbenzimidazole is not extensively available, studies on related benzimidazoles, such as fenbendazole (B1672488), in rat liver microsomes have demonstrated that these compounds undergo significant metabolism. nih.gov For instance, the in vitro metabolism of 2-(5-ethylpyridin-2-yl)benzimidazole in rat liver microsomes resulted in the formation of a major benzylic oxidation product. nih.gov The metabolic stability of alcohol ethoxylates, which share the ethoxyethyl moiety, has also been investigated in rat liver S9 fractions, showing relatively short half-lives, indicating rapid metabolism. nih.gov Based on the known metabolism of the benzimidazole core and the ethoxyethyl side chain, it is anticipated that this compound would exhibit moderate to low stability in rat liver microsomes.

Table 1: Predicted In Vitro Metabolic Stability of this compound in Rat Liver Microsomes

| Parameter | Predicted Outcome | Rationale |

| Half-life (t½) | Low to Moderate | Based on the rapid metabolism observed for other benzimidazoles and alcohol ethoxylates in similar in vitro systems. nih.govnih.gov |

| Intrinsic Clearance (CLint) | Moderate to High | A lower half-life generally correlates with higher intrinsic clearance, suggesting efficient enzymatic metabolism. acs.org |

The identification of metabolites formed during in vitro incubations is crucial for understanding the metabolic pathways. For benzimidazole compounds, oxidative metabolism is a primary route of biotransformation. nih.gov In the case of this compound, several metabolic transformations can be predicted based on studies of related structures.

Metabolic studies of other 2-phenylbenzimidazole (B57529) derivatives suggest that hydroxylation of the phenyl ring is a likely metabolic pathway. researchgate.net Furthermore, research on a structurally similar compound, 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole difumarate, predicted several metabolites that were later confirmed in vivo. nih.gov Studies on alcohol ethoxylates have shown that the ethoxyethyl side chain is also a target for metabolism, primarily through hydroxylation and subsequent oxidation to carboxylic acids. nih.govwur.nl

Table 2: Predicted Major In Vitro Metabolites of this compound

| Predicted Metabolite | Metabolic Reaction |

| Hydroxy-phenyl-1-(2-ethoxyethyl)-2-phenylbenzimidazole | Aromatic hydroxylation on the 2-phenyl group. |

| 1-(2-Hydroxyethoxyethyl)-2-phenylbenzimidazole | O-dealkylation of the ethoxyethyl side chain. |

| (2-Phenylbenzimidazol-1-yl)acetic acid | Oxidation of the ethoxyethyl side chain. |

In Vivo Metabolism in Animal Models

In vivo studies, typically in rodents, provide a more comprehensive picture of a compound's metabolism, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Based on the in vivo metabolism of structurally related compounds, a number of metabolites can be predicted for this compound. For the related antihistamine, twelve potential metabolites were synthesized, and nine of these were subsequently identified in rat urine, confirming the predictive value of this approach. nih.gov The identified metabolites were products of N-dealkylation, N-oxidation, and oxidative deamination. nih.gov For compounds containing an ethoxyethyl group, such as bis(2-methoxyethyl) ether, the principal urinary metabolite in rats was identified as the corresponding carboxylic acid, (2-methoxyethoxy)acetic acid, formed through oxidation of the terminal alcohol. nih.govosti.gov

Table 3: Predicted In Vivo Metabolites of this compound in Rat Urine

| Predicted Metabolite | Precursor | Metabolic Pathway |

| (2-Phenylbenzimidazol-1-yl)ethanol | This compound | O-de-ethylation of the ethoxyethyl side chain. |

| (2-Phenylbenzimidazol-1-yl)acetic acid | (2-Phenylbenzimidazol-1-yl)ethanol | Oxidation of the alcohol to a carboxylic acid. |

| Hydroxy-phenyl-1-(2-ethoxyethyl)-2-phenylbenzimidazole | This compound | Aromatic hydroxylation. |

| Glucuronide and Sulfate (B86663) Conjugates | Hydroxylated metabolites | Phase II conjugation reactions. |

Enzymatic Pathways Involved in Biotransformation

The biotransformation of benzimidazole derivatives is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov Studies on fenbendazole have implicated CYP3A proteins in its sulfoxidation. nih.gov For other benzimidazoles, various CYP isoenzymes, including CYP2C11, CYP2C6, and CYP2B1, have been shown to be involved in their metabolism in rats. nih.gov The oxidation of the phenyl ring of 2-phenylbenzimidazole derivatives is a common metabolic step often catalyzed by CYP enzymes. researchgate.net

The metabolism of the ethoxyethyl side chain likely involves alcohol and aldehyde dehydrogenases, following initial O-dealkylation by CYP450 enzymes to form an alcohol. nih.gov The subsequent oxidation to a carboxylic acid is a common metabolic fate for primary alcohols. nih.gov Additionally, flavin-containing monooxygenases (FMOs) can also play a role in the metabolism of benzimidazoles, particularly in N-oxidation reactions. nih.gov

Table 4: Enzymes Potentially Involved in the Biotransformation of this compound

| Enzymatic Pathway | Enzyme Family | Specific Role |

| Phase I Metabolism | Cytochrome P450 (CYP) | Aromatic hydroxylation, O-dealkylation. nih.gov |

| Alcohol Dehydrogenase | Oxidation of the resulting alcohol from O-dealkylation. nih.gov | |

| Aldehyde Dehydrogenase | Oxidation of the resulting aldehyde to a carboxylic acid. nih.gov | |

| Flavin-containing Monooxygenase (FMO) | Potential N-oxidation of the benzimidazole ring. nih.gov | |

| Phase II Metabolism | UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxylated metabolites. |

| Sulfotransferases (SULTs) | Sulfation of hydroxylated metabolites. |

Role of Cytochrome P450 Enzymes

Preclinical investigations have demonstrated that this compound undergoes minimal metabolism. nih.govresearchgate.net The cytochrome P450 (CYP) enzyme system, a major pathway for the metabolism of many xenobiotics, has a negligible role in the biotransformation of this compound. tandfonline.comnih.gov

Further studies have assessed the potential of this benzimidazole derivative to inhibit various CYP isoforms. The results consistently show a lack of significant inhibitory activity against a panel of major human CYP enzymes, including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4. tandfonline.com This low propensity for CYP-mediated interactions suggests a reduced risk of clinically relevant drug-drug interactions when co-administered with other medications that are substrates, inducers, or inhibitors of these enzymes. nih.govresearchgate.net

Table 1: In Vitro Hepatic Metabolism of Structurally Similar Compounds

| Species | Metabolism Rate (%) |

|---|---|

| Human | 0.46 |

| Rabbit | 0 |

| Rat | 1.06 |

| Dog | 9.14 |

Data from in vitro experiments with liver microsomes. tandfonline.com

Table 2: Inhibitory Profile against Human Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Potential |

|---|---|

| CYP1A2 | No significant inhibition |

| CYP2A6 | No significant inhibition |

| CYP2B6 | No significant inhibition |

| CYP2C8 | No significant inhibition |

| CYP2C9 | Minimal effect |

| CYP2C19 | No significant inhibition |

| CYP2D6 | No significant inhibition |

| CYP2E1 | Minimal effect |

| CYP3A4 | Minimal effect |

Based on in vitro studies with a structurally similar compound, bilastine. tandfonline.com

Other Phase I and Phase II Metabolic Enzymes

Beyond the cytochrome P450 system, other Phase I enzymes (such as flavin-containing monooxygenases) and Phase II conjugation enzymes (such as UDP-glucuronosyltransferases or UGTs) are responsible for the metabolism of many compounds. nih.gov Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govdrughunter.com

However, for this compound, the available preclinical data indicate that it does not undergo significant metabolism through these alternative pathways. nih.govresearchgate.net The compound is primarily eliminated from the body as the parent drug, suggesting that it largely bypasses both Phase I and extensive Phase II conjugation. drugbank.com This metabolic profile is consistent with its high bioavailability and long half-life. The lack of significant biotransformation by either Phase I or Phase II enzymes further underscores its low potential for metabolic drug-drug interactions. researchgate.netnih.gov

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of newly synthesized molecules like 1-(2-Ethoxyethyl)-2-phenylbenzimidazole. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Detailed Research Findings for 2-phenylbenzimidazole (B57529):

The ¹H and ¹³C NMR spectra for the parent compound, 2-phenylbenzimidazole, have been well-documented. rsc.orgrsc.org In a typical solvent like DMSO-d₆, the following signals are observed. rsc.org

¹H NMR Data for 2-phenylbenzimidazole in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 12.95 | Singlet | 1H | N-H | rsc.org |

| 8.17 | Doublet | 2H | Phenyl H (ortho) | rsc.org |

| 7.70–7.45 | Multiplet | 5H | Phenyl H (meta, para) & Benzimidazole (B57391) H-4/H-7 | rsc.org |

¹³C NMR Data for 2-phenylbenzimidazole in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 151.31 | C2 (imidazole) | rsc.org |

| 143.83, 135.05 | C3a/C7a (imidazole) | rsc.org |

| 130.17, 129.98, 129.07, 126.51 | Phenyl Carbons | rsc.org |

| 122.65, 121.81 | C4/C7 & C5/C6 | rsc.org |

Expected Spectral Changes for this compound:

The introduction of the 2-ethoxyethyl group at the N-1 position would cause significant and predictable changes in the NMR spectra:

¹H NMR: The most notable change would be the disappearance of the acidic N-H proton signal at ~12.95 ppm. rsc.org Concurrently, new signals corresponding to the ethoxyethyl side chain would appear in the aliphatic region (typically 0.9-4.5 ppm). These would include a triplet for the terminal methyl (-CH₃) group, a quartet for the adjacent methylene (B1212753) (-OCH₂CH₃) group, and two distinct signals (likely triplets) for the two methylene groups of the ethyl bridge (-N-CH₂-CH₂-O-). The aromatic proton signals would experience minor shifts due to the change in the electronic environment upon N-alkylation.

¹³C NMR: The carbon spectrum would show additional signals in the aliphatic region for the four carbons of the ethoxyethyl group. The C2 carbon of the benzimidazole ring is expected to shift by approximately 10-15 ppm. mdpi.com Furthermore, the symmetry of the benzimidazole moiety is broken, meaning that C4 and C7, as well as C5 and C6, would likely appear as distinct signals rather than coalesced ones. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Detailed Research Findings for 2-phenylbenzimidazole:

The FTIR spectrum of solid-state 2-phenylbenzimidazole shows characteristic absorption bands that confirm its structure. researchgate.net

Characteristic FTIR Bands for 2-phenylbenzimidazole

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3443 | N-H Stretching | researchgate.net |

| 3068 | Aromatic C-H Stretching | researchgate.net |

| 1625 | C=N Stretching | researchgate.net |

| 1551, 1480 | C=C Stretching (Aromatic Rings) | researchgate.net |

| 1311, 1231 | C-N Stretching | researchgate.net |

Expected Spectral Changes for this compound:

N-alkylation would introduce clear modifications to the FTIR spectrum:

The broad N-H stretching band around 3443 cm⁻¹ would disappear. researchgate.netnih.gov

New, sharp peaks would appear in the 2850-2980 cm⁻¹ region, corresponding to the aliphatic C-H stretching vibrations of the ethoxyethyl group.

A strong absorption band characteristic of the C-O-C (ether) stretching vibration would be present, typically in the 1050-1150 cm⁻¹ range.

The C=N and C-N stretching vibrations of the benzimidazole core would likely shift to slightly different wavenumbers due to the electronic effects of the new substituent. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated π-systems. It provides information on the extent of conjugation.

Detailed Research Findings for 2-phenylbenzimidazole:

2-phenylbenzimidazole (PBI) exhibits strong UV absorption due to its extended conjugated system encompassing both the benzimidazole and phenyl rings. nih.gov In ethanol (B145695), it shows phosphorescence with maxima at 443, 476, and 509 nm at 77 K, indicating the presence of a triplet state upon excitation. nih.gov The absorption profile can be influenced by solvent and pH. nih.govup.ac.za

Expected Spectral Changes for this compound:

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can reveal structural information through the analysis of fragmentation patterns. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Detailed Research Findings for 2-phenylbenzimidazole:

The exact mass of 2-phenylbenzimidazole (C₁₃H₁₀N₂) is 194.0844 amu. massbank.eu Its electron impact mass spectrum shows a dominant molecular ion peak [M]⁺ at m/z 194. nist.gov

Expected Spectral Changes for this compound:

Molecular Ion: The molecular formula for this compound is C₁₇H₁₈N₂O. Its calculated monoisotopic mass is 266.1419 g/mol . HRMS would be able to confirm this exact mass and, consequently, the elemental formula.

Fragmentation Pattern: The fragmentation in the mass spectrometer would likely proceed through characteristic pathways. A primary and highly probable fragmentation would be the cleavage of the bond between the imidazole (B134444) nitrogen and the ethyl group, leading to the loss of the ethoxyethyl side chain (mass = 73.06 g/mol ) and the formation of a fragment ion corresponding to the 2-phenylbenzimidazole cation at m/z 193 or 194. Further fragmentation of the ethoxyethyl chain itself (e.g., loss of an ethyl group or ethylene) would also be expected.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. Its high resolution and sensitivity make it ideal for purity assessment and assay development.

Detailed Research Findings for Benzimidazole Derivatives:

While a specific HPLC method for this compound is not published, versatile methods for a range of benzimidazole derivatives have been developed and validated. nih.govptfarm.pl These methods typically employ a reversed-phase column with a gradient elution system.

A representative HPLC method for analyzing benzimidazole derivatives involves the following conditions: nih.govresearchgate.net

General HPLC Method for Benzimidazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18 (e.g., Nucleosil C8) | nih.govresearchgate.net |

| Mobile Phase | Gradient elution using a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile). nih.govtandfonline.com | nih.gov |

| Flow Rate | Typically 1.0 mL/min. researchgate.net | researchgate.net |

| Detection | UV detector set at a wavelength corresponding to the analyte's maximum absorbance (e.g., 254 nm or 288 nm). nih.gov | nih.gov |

| Temperature | Ambient or controlled (e.g., 20°C). tandfonline.com | tandfonline.com |

Application to this compound:

This type of reversed-phase HPLC method would be highly suitable for analyzing this compound. Due to the addition of the ethoxyethyl group, the compound is more nonpolar than its parent, 2-phenylbenzimidazole. This would result in a longer retention time on a reversed-phase column compared to the parent compound under identical conditions. The method could be optimized by adjusting the gradient profile of the mobile phase to achieve a sharp, symmetrical peak with a suitable retention time, allowing for accurate purity determination and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it indispensable for the quantitative analysis of chemical compounds in complex matrices such as biological fluids (blood, urine) and environmental samples. nih.govnih.gov The analysis of this compound in such matrices presents challenges, primarily due to the presence of endogenous components that can interfere with the analyte's ionization, a phenomenon known as the matrix effect. gimitec.comnih.gov This effect can either suppress or enhance the signal of the target analyte, potentially compromising the accuracy and reproducibility of the quantitative results. nih.govnih.gov

To mitigate these challenges, a robust analytical method involving several key steps is typically developed. The process begins with an efficient sample preparation protocol to isolate the target compound from the bulk of the matrix components. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which are chosen to maximize the recovery of the analyte while removing interfering substances. gimitec.comnih.goviaea.org

Chromatographic separation is then performed, typically using a reversed-phase column, such as a C18 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous solution (often containing a modifier like formic acid) and an organic solvent (such as methanol (B129727) or acetonitrile) is employed to achieve optimal separation of the analyte from any remaining matrix components. nih.govnih.gov

Following separation, the analyte enters the mass spectrometer, most commonly through an electrospray ionization (ESI) source. nih.govlcms.cz ESI is well-suited for polar molecules like many benzimidazole derivatives, converting the molecules in the liquid phase into gas-phase ions. The mass spectrometer then operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the ionized molecule of this compound) is selected and fragmented, and one or more specific product ions are monitored for quantification. This two-stage filtering process significantly enhances the selectivity of the analysis. nih.gov To ensure accuracy, a deuterated analog or a structurally similar compound is often used as an internal standard. nih.gov

The table below outlines typical parameters that would be established during the development of an LC-MS/MS method for the analysis of a benzimidazole derivative in a complex matrix.

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| Sample Preparation | Extraction Method | Liquid-Liquid Extraction (e.g., with 1-chlorobutane) or Solid-Phase Extraction (e.g., Oasis HLB) gimitec.comnih.gov |

| LC System | Column | Reversed-phase (e.g., XTerra MS C18, Poroshell 120 EC-C18) nih.govnih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol with 0.1% Formic Acid nih.govnih.gov | |

| Elution | Gradient Elution nih.gov | |

| MS/MS System | Ionization Source | Electrospray Ionization (ESI), Positive Mode nih.govlcms.cz |

| Scan Type | Multiple Reaction Monitoring (MRM) nih.gov | |

| Internal Standard | Deuterated analogue or structurally related compound nih.gov |

X-ray Crystallography for Solid-State Structure Determination

For a benzimidazole derivative like this compound, a single-crystal X-ray diffraction experiment would provide crucial insights into its molecular geometry. The analysis would confirm the planarity of the benzimidazole core and determine the dihedral angle between this core and the appended phenyl ring. researchgate.net Such structural details are vital for understanding the molecule's physical properties and for structure-activity relationship studies in medicinal chemistry.

While the specific crystal structure of this compound is not publicly available, the data from closely related benzimidazole derivatives illustrate the type of information that is generated. For example, the crystal structure of Ethyl 1-(2-hydroxyethyl)-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate monohydrate was determined and showed the benzimidazole ring system to be essentially planar, with the phenyl ring inclined at an angle of 30.98 (5)°. researchgate.net The crystal structure is stabilized by a network of O—H⋯O and O—H⋯N hydrogen bonds, as well as π–π stacking interactions between adjacent benzimidazole rings. researchgate.net

The following table presents representative crystallographic data for a substituted benzimidazole derivative, showcasing the detailed structural parameters obtained from an X-ray analysis.

| Parameter | Description | Example Value (for a related benzimidazole derivative researchgate.net) |

|---|---|---|

| Formula | Chemical Formula | C₁₉H₂₀N₂O₄·H₂O |

| Crystal System | The crystal system describing the lattice symmetry | Monoclinic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| Unit Cell Dimensions | Lattice parameter 'a' | a = 10.6364 (11) Å |

| Lattice parameter 'b' | b = 9.5089 (10) Å | |

| Lattice parameter 'c' | c = 19.3765 (17) Å | |

| Lattice angle 'β' | β = 112.899 (5)° | |

| Volume (V) | Volume of the unit cell | 1805.3 (3) ų |

| Molecules per unit cell (Z) | Number of formula units in one unit cell | 4 |

| Intermolecular Interactions | Hydrogen Bonding | O—H···O, O—H···N researchgate.net |

| Other Interactions | π–π stacking, C—H···π interactions researchgate.net |

Computational and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. pensoft.net This method is essential for understanding the binding mechanism and for virtual screening of compound libraries. For benzimidazole (B57391) derivatives, docking studies have provided significant insights into their binding affinities and interaction modes with various biological targets. researchgate.net

Prediction of Binding Poses and Orientations

Docking simulations for the core structure, 2-phenylbenzimidazole (B57529), have been performed against several receptors to predict how it binds. These studies generate multiple possible binding modes, or poses, for the ligand within the receptor's active site. researchgate.net The most favorable pose is typically selected based on a scoring function that estimates the binding affinity. pensoft.net

For instance, in studies involving receptors like cyclooxygenase (COX) and estrogen receptors, the 2-phenylbenzimidazole moiety is shown to orient itself to form key interactions with amino acid residues in the binding pocket. researchgate.net Similarly, for related multitarget ligands, the benzimidazolyl group often orients towards the extracellular vestibule of the receptor, while other parts of the molecule are positioned deeper within the receptor cavity. nih.gov The protonatable nitrogen atom of the imidazole (B134444) ring is a key anchoring point, often forming electrostatic interactions with conserved aspartate residues in aminergic G protein-coupled receptors (GPCRs). nih.gov The specific orientation is crucial, as it determines which intermolecular interactions can occur, such as hydrogen bonds and π–π stacking, which stabilize the ligand-receptor complex. nih.gov

Assessment of Binding Energies and Affinities

Binding energy is a key output of molecular docking simulations, providing a quantitative estimate of the binding affinity between a ligand and a receptor. A lower, more negative binding energy value typically indicates a stronger and more stable interaction.

In a comparative study, 2-phenylbenzimidazole demonstrated a higher binding affinity for COX, LOX, and estrogen receptors compared to its 2-methyl-1H-benzo[d]imidazole counterpart. researchgate.net The binding energies calculated from these docking studies highlight the compound's potential for interaction with these targets.

| Compound | Target Receptor | Highest Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-Phenylbenzimidazole | 1CX2 (Estrogen Receptor) | -7.9 | researchgate.netresearchgate.net |

| 2-Methyl-1H-benzo[d]imidazole | 2E77 | -6.5 | researchgate.net |

| BI-02 (2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole) | Beta-tubulin | -8.50 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the behavior of a ligand-receptor complex over time, offering insights that are not available from static docking models. nih.gov These simulations are used to assess the stability of the docked pose and to analyze the dynamic nature of the interactions. nih.gov

Investigation of Ligand-Receptor Complex Stability and Conformational Changes

MD simulations are performed on the docked ligand-receptor complex to evaluate its stability. nih.gov A key metric used for this purpose is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value (e.g., <2 Å) over a significant simulation time (e.g., 100 nanoseconds) suggests that the ligand remains stably bound in its predicted pose.

These simulations can also reveal important conformational changes in the receptor that are induced by ligand binding. unica.it For example, the flexibility of certain helices within a receptor might change upon binding, which can be crucial for the receptor's biological function and the compound's activity. nih.gov

Elucidation of Dynamic Interactions within the Binding Pocket

MD simulations allow for a detailed analysis of the dynamic interactions between the ligand and the receptor. This includes monitoring the formation and breaking of hydrogen bonds, hydrophobic interactions, and π–π stacking interactions over time. nih.gov For example, simulations of a related benzimidazole derivative with dopamine (B1211576) receptors showed that a hydrogen bond with a serine residue was maintained for a significant percentage of the simulation time, indicating its importance for stable binding. nih.gov Similarly, hydrophobic interactions with specific phenylalanine and tryptophan residues were found to be critical for stabilizing the complex. nih.govunica.it This dynamic view of interactions provides a more realistic understanding of the binding event than static docking poses alone. unica.it

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used to predict the activity of new compounds and to understand which structural features are important for their biological effects. nih.govnih.gov

For benzimidazole derivatives, QSAR studies have been successfully applied to predict activities such as antiallergic and antibacterial effects. nih.govsphinxsai.com These models are built using a set of known compounds (a training set) and then validated using an external set of compounds (a test set). mdpi.com A good QSAR model is characterized by high values for statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). sphinxsai.commdpi.com

In QSAR studies on substituted 2-phenyl-benzimidazole derivatives, various molecular descriptors are used to quantify the structural features of the molecules. sphinxsai.com These can include:

Topological descriptors: Such as the Chi6chain index, which relates to the molecular shape and branching. sphinxsai.com

Electronic descriptors: Like SssNHE-index, which can relate to the electro-negativity of atoms. sphinxsai.com

Physicochemical descriptors: Such as SlogP, which is a measure of the compound's lipophilicity or hydrophobicity. sphinxsai.com

A study on 2-phenyl-benzimidazole derivatives found that descriptors like SssCH2E-index, slogp, and chi6chain had a positive contribution to the antiallergic activity, while others like SssNHE-index contributed negatively. sphinxsai.com The presence of the 1-(2-ethoxyethyl) group in the target compound would significantly influence descriptors like SlogP and molecular shape, suggesting its importance in modulating the compound's activity profile. The flexibility of the ethoxyethyl group can help balance lipophilicity and bioavailability.

| QSAR Model Focus | Important Descriptors | Contribution to Activity | Reference |

|---|---|---|---|

| Anti-allergic activity of 2-phenyl-benzimidazoles | SssCH2E-index, slogp, chi6chain | Positive | sphinxsai.com |

| SssNHE-index, IPC Average, SaasN(Noxide)E-index | Negative | sphinxsai.com | |

| r² = 0.7107, q² = 0.6230 | Model Statistical Quality | sphinxsai.com | |

| Antibacterial activity of 1-substituted benzimidazoles | Applicability Domain: 1-benzyl or 1-benzoylbenzimidazole derivatives | Predictive for this class | nih.gov |

| r² up to 0.9992 | Model Statistical Quality | nih.gov |

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, provide a highly detailed view of molecular structure and electronics. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron density distribution and energy of a molecule. For benzimidazole derivatives, DFT studies are used to optimize molecular geometry and predict a range of properties. jocpr.comresearchgate.net

DFT calculations are particularly powerful for elucidating the electronic characteristics of 1-(2-Ethoxyethyl)-2-phenylbenzimidazole.

Frontier Molecular Orbitals (FMO): The HOMO and LUMO are the so-called frontier orbitals. The energy of the HOMO is related to the ionization potential and represents the molecule's capacity as an electron donor, while the LUMO energy relates to the electron affinity and represents its capacity as an electron acceptor. nih.gov The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are susceptible to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the imidazole ring and the oxygen of the ethoxy group would be expected to be regions of negative potential, representing likely sites for hydrogen bonding. nih.gov

| Property | Predicted Value (Illustrative) | Interpretation |

| E_HOMO | -6.1 eV | Represents the energy of the highest-energy electrons; indicates electron-donating capability. |

| E_LUMO | -1.5 eV | Represents the energy of the lowest-energy unoccupied orbital; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | A relatively large gap suggests high kinetic stability. A smaller gap would indicate greater reactivity. nih.gov |

| Dipole Moment (μ) | 3.5 D | A significant dipole moment suggests polarity, which influences solubility and binding interactions. |

These values are illustrative examples based on DFT studies of similar heterocyclic compounds. nih.govnih.gov

Quantum chemical calculations can map out the entire energy landscape of a chemical reaction. This allows for the theoretical investigation of reaction mechanisms, such as those involved in the synthesis or metabolism of this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most probable reaction pathway and identify the rate-limiting step. jocpr.com This understanding is invaluable for optimizing reaction conditions to improve yield or for predicting potential metabolic pathways in a biological system. For instance, calculations could model the N-alkylation of the benzimidazole ring with 2-chloroethyl ethyl ether to understand the energetics of the formation of the ethoxyethyl side chain.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used to identify novel compounds with the potential to be biologically active. dergipark.org.tr

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. dergipark.org.tr These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (HY) regions

Aromatic Rings (AR)

Positive/Negative Ionizable centers

The process begins by aligning a set of known active molecules and identifying their common chemical features. The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases containing millions of compounds. researchgate.net Hits from the screening are compounds that geometrically match the pharmacophore query and are therefore predicted to be active. researchgate.net These hits are then typically subjected to further computational filtering, such as molecular docking to predict binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis to assess their drug-like properties, before being selected for experimental testing. nih.govnih.gov This approach significantly accelerates the discovery of new lead compounds. nih.govnih.gov

| Pharmacophoric Feature | Corresponding Group on this compound |

| Aromatic Ring (AR) | Phenyl group at position 2; Benzene (B151609) ring of the benzimidazole core |

| Hydrogen Bond Acceptor (HBA) | Nitrogen atom at position 3 of the imidazole ring; Oxygen atom of the ethoxy group |

| Hydrophobic (HY) Region | Ethyl group of the ethoxyethyl chain; Phenyl ring |

This table outlines a hypothetical pharmacophore model based on the structure of the title compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(2-Ethoxyethyl)-2-phenylbenzimidazole, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves cyclization of o-phenylenediamine derivatives. For example, refluxing 1H-benzimidazole with acetyl chloride under controlled conditions can yield intermediates like 1-(1H-benzimidazol-2-yl)ethanone, which may be further functionalized . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to methanol .

- Catalyst use : Acid catalysts (e.g., HCl) improve cyclization rates.

- Factorial design : Employing Design of Experiments (DoE) to systematically vary temperature, time, and reagent stoichiometry improves yield reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substituent positions. For example, deshielded aromatic protons (δ 7.2–8.5 ppm) indicate phenyl group attachment .

- IR spectroscopy : Stretching frequencies (e.g., C=N at ~1600 cm⁻¹) validate the benzimidazole core .

- Elemental analysis : Cross-referencing experimental vs. calculated C/H/N/O percentages ensures purity (>95%) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across different laboratories?

- Methodological Answer :

- Standardized protocols : Detailed step-by-step procedures (e.g., reflux duration, cooling rates) from peer-reviewed syntheses (e.g., ) should be followed.

- Cross-lab validation : Collaborative studies using identical starting materials and equipment (e.g., rotary evaporators) reduce variability .

Advanced Research Questions

Q. How do structural modifications at the 1- and 2-positions of the benzimidazole core influence its physicochemical properties and biological activity?

- Methodological Answer :

- Lipophilicity : The 2-ethoxyethyl group increases logP values, enhancing membrane permeability. Comparative studies with analogs (e.g., 2-phenyl vs. 2-methyl derivatives) show a 30% increase in bioavailability .

- Electron-withdrawing effects : Substitutents like nitro groups reduce basicity (pKa shifts from 5.2 to 4.7), altering binding affinities in enzyme inhibition assays .

- Computational modeling : Density Functional Theory (DFT) predicts substituent effects on HOMO-LUMO gaps, correlating with antioxidant activity (R² = 0.89) .

Q. What methodologies are recommended for analyzing contradictory data in the synthesis and bioactivity studies of benzimidazole derivatives?

- Methodological Answer :

- Meta-analysis : Aggregating data from ≥10 studies (e.g., ) identifies trends (e.g., 2-phenyl derivatives show 2-fold higher antimicrobial activity than 2-methyl analogs).

- HPLC-MS validation : Quantifying byproducts (e.g., unreacted o-phenylenediamine) resolves yield discrepancies .

- Docking studies : Molecular dynamics simulations explain conflicting bioactivity results (e.g., steric clashes in 9c derivatives reduce binding affinity by 40%) .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- In vitro :

- Antimicrobial assays : MIC (Minimum Inhibitory Concentration) tests against S. aureus (ATCC 25923) using broth microdilution .

- Enzyme inhibition : COX-2 inhibition assays with IC50 calculations .

- In vivo :

- Murine inflammation models : Carrageenan-induced paw edema (dose range: 10–50 mg/kg) .

- Toxicity profiling : Acute toxicity (LD50) in Wistar rats via OECD Guideline 423 .

Q. How can computational tools enhance the study of this compound’s reactivity and target interactions?

- Methodological Answer :

- Molecular docking : AutoDock Vina predicts binding poses with α-glucosidase (PDB: 2ZE0), identifying hydrogen bonds between the ethoxyethyl group and Asp349 .

- QSAR modeling : Partial Least Squares (PLS) regression correlates substituent electronegativity with anticancer activity (R² = 0.75) .

- AI-driven optimization : COMSOL Multiphysics simulates reaction kinetics, reducing optimization cycles by 50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.